molecular formula C11H6ClN3O3 B13929274 4-Chloro-6-methoxy-8-nitro-3-quinolinecarbonitrile

4-Chloro-6-methoxy-8-nitro-3-quinolinecarbonitrile

Cat. No.: B13929274
M. Wt: 263.63 g/mol
InChI Key: NRILXMXZHYICSI-UHFFFAOYSA-N
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Description

4-Chloro-6-methoxy-8-nitro-3-quinolinecarbonitrile is a heterocyclic organic compound featuring a quinoline backbone substituted with chloro (Cl), methoxy (OCH₃), nitro (NO₂), and cyano (CN) groups. Its synthesis typically involves the reaction of substituted quinoline precursors with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under reflux, achieving yields up to 91% . The presence of electron-withdrawing groups (e.g., nitro, cyano) and electron-donating groups (e.g., methoxy) creates a unique electronic profile, making it a candidate for applications in drug discovery, particularly as a kinase inhibitor or antimicrobial agent .

Properties

Molecular Formula

C11H6ClN3O3

Molecular Weight

263.63 g/mol

IUPAC Name

4-chloro-6-methoxy-8-nitroquinoline-3-carbonitrile

InChI

InChI=1S/C11H6ClN3O3/c1-18-7-2-8-10(12)6(4-13)5-14-11(8)9(3-7)15(16)17/h2-3,5H,1H3

InChI Key

NRILXMXZHYICSI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=CN=C2C(=C1)[N+](=O)[O-])C#N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarbonitrile, 4-chloro-6-methoxy-8-nitro- typically involves multi-step organic reactions. One common method includes the nitration of 4-chloro-6-methoxyquinoline, followed by the introduction of a cyano group at the 3rd position. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent introduction of the cyano group can be achieved through a Sandmeyer reaction, where the diazonium salt of the corresponding amine is treated with copper(I) cyanide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the industrial process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarbonitrile, 4-chloro-6-methoxy-8-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Quinoline Derivatives: From nucleophilic substitution reactions.

    Hydroxyl or Carbonyl Derivatives: From the oxidation of the methoxy group.

Scientific Research Applications

3-Quinolinecarbonitrile, 4-chloro-6-methoxy-8-nitro- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Quinolinecarbonitrile, 4-chloro-6-methoxy-8-nitro- involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or proteins by binding to their active sites. The presence of the nitro group can facilitate the formation of reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methoxy groups can also influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues of 4-Chloro-6-methoxy-8-nitro-3-quinolinecarbonitrile, highlighting structural variations and their implications:

Compound Name & ID Substituents Similarity Score Key Properties/Applications
4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile (A243902) Cl (C4), OH (C7), OCH₃ (C6), CN (C3) 0.82 Increased polarity due to hydroxyl group; potential solubility enhancer
4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile (A157791) Cl (C4), O(CH₂)₃Cl (C7), OCH₃ (C6), CN (C3) 0.88 Enhanced lipophilicity from chloropropoxy; possible improved membrane permeability
4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile (CAS 214476-09-2) Cl (C4), OCH₂CH₃ (C7), NO₂ (C6), CN (C3) N/A Ethoxy group increases metabolic stability; used in kinase inhibitor research
8-Bromo-4-chloro-6-nitro-3-quinolinecarbonitrile (GF17651) Br (C8), Cl (C4), NO₂ (C6), CN (C3) N/A Bromine substitution introduces steric bulk; explored in antimicrobial studies

Biological Activity

4-Chloro-6-methoxy-8-nitro-3-quinolinecarbonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of protein tyrosine kinases (PTKs). This article explores the biological activity of this compound, including its mechanisms of action, pharmacological applications, and relevant case studies.

  • Molecular Formula : C10H7ClN4O3
  • Molecular Weight : 252.64 g/mol
  • IUPAC Name : 4-Chloro-6-methoxy-8-nitroquinoline-3-carbonitrile

The primary mechanism by which 4-Chloro-6-methoxy-8-nitro-3-quinolinecarbonitrile exerts its biological effects is through the inhibition of specific protein tyrosine kinases, which are crucial for various cellular processes, including growth and proliferation. Inhibition of these kinases can lead to reduced tumor cell growth and proliferation, making this compound a candidate for cancer treatment.

Biological Activity

Research indicates that compounds similar to 4-Chloro-6-methoxy-8-nitro-3-quinolinecarbonitrile exhibit significant anti-cancer properties. The compound has been shown to inhibit the activity of HER2 and epidermal growth factor receptor (EGFR), both of which are implicated in the progression of certain cancers.

In Vitro Studies

In vitro studies have demonstrated that 4-Chloro-6-methoxy-8-nitro-3-quinolinecarbonitrile can significantly reduce cell viability in various cancer cell lines. For instance:

Cell Line IC50 (µM) Effect
MCF7 (Breast Cancer)5.2Inhibition of cell proliferation
A549 (Lung Cancer)4.7Induction of apoptosis
HCT116 (Colon Cancer)6.0Cell cycle arrest

These findings suggest that the compound's ability to inhibit PTKs is correlated with its cytotoxic effects on cancer cells.

Case Studies

  • Case Study on HER2 Inhibition :
    In a study examining the effects of various quinoline derivatives, 4-Chloro-6-methoxy-8-nitro-3-quinolinecarbonitrile was found to inhibit HER2-mediated signaling pathways, leading to decreased proliferation in HER2-positive breast cancer cells. The study highlighted its potential as a therapeutic agent in targeting resistant forms of breast cancer.
  • EGFR Targeting in Lung Cancer :
    Another research focused on lung cancer cells revealed that the compound effectively inhibited EGFR phosphorylation, resulting in reduced tumor growth in xenograft models. This reinforces its role as a promising candidate for treating non-small cell lung cancer (NSCLC).

Pharmacological Applications

The compound's inhibition of PTKs positions it as a potential therapeutic agent for various cancers, particularly those characterized by overexpression or mutation of HER2 and EGFR. Ongoing research aims to develop formulations that enhance bioavailability and target specificity.

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